N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide
Overview
Description
N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide, also known as EFPP, is a chemical compound that has been studied for its potential applications in scientific research. EFPP is a propanamide derivative that is synthesized through a multi-step process.
Mechanism of Action
N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide has been shown to modulate the activity of certain ion channels in the brain, including the voltage-gated potassium channel Kv1.3. N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide binds to the channel and alters its conformation, leading to changes in ion flux through the channel. This modulation of ion channel activity by N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide has been shown to have a variety of effects on cellular physiology and behavior.
Biochemical and Physiological Effects
N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to modulating ion channel activity, N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide has been shown to reduce inflammation in animal models of autoimmune disease. N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide has also been shown to have anti-tumor effects in vitro, although further research is needed to determine its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide in lab experiments is its specificity for certain ion channels, which allows for targeted investigation of their role in various physiological processes. However, one limitation of using N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide is that its effects on ion channel activity may be influenced by factors such as pH and temperature, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide. One area of focus is on developing more potent and selective N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide analogs for use in scientific research. Another area of research is on investigating the potential therapeutic applications of N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide, particularly in the treatment of autoimmune diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide and its effects on cellular physiology and behavior.
Conclusion
In conclusion, N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide is a chemical compound that has been studied for its potential applications in scientific research. N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide is synthesized through a multi-step process and has been shown to modulate the activity of certain ion channels in the brain. N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide has a variety of biochemical and physiological effects, and has potential applications in the treatment of autoimmune diseases and cancer. Further research is needed to fully understand the mechanism of action of N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide and its effects on cellular physiology and behavior.
Scientific Research Applications
N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide has been studied for its potential applications in scientific research. One area of research is in the field of neuroscience, where N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide has been shown to modulate the activity of certain ion channels in the brain. N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide has also been studied for its potential use as a tool for investigating the role of ion channels in various physiological processes.
properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-(4-fluorophenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-3-22-16-8-4-14(5-9-16)12-20-18(21)13(2)23-17-10-6-15(19)7-11-17/h4-11,13H,3,12H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAUAICKTWPEFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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